Dehydroacetic acid
Overview
Description
Dehydroacetic acid (DHA) is a synthetic compound that is commonly used as a preservative in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in water and has a faint odor. DHA is known for its antimicrobial properties and is used to prevent the growth of bacteria, fungi, and yeast in various products. In recent years, DHA has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antibacterial Properties : A study by Baldwin et al. (2017) synthesized enamine derivatives of dehydroacetic acid to enhance its antibacterial activity. These derivatives showed improved effectiveness against Escherichia coli and Staphylococcus aureus compared to DHA alone (Baldwin et al., 2017).
Gravimetric Determination of Metals : Manku and Sarpal (1971) proposed using DHA as a reagent for the gravimetric determination of copper(II), aluminium, and beryllium. This method proved efficient and easy to prepare (Manku & Sarpal, 1971).
Industrial and Food Applications : Moreno-Mañas and Pleixats (1993) discussed the use of DHA in producing clopidol (a coccidiostatic agent), as a preservative for fruits and vegetables, and as a stabilizer for plastics. Its sodium salt is also used for similar applications (Moreno-Mañas & Pleixats, 1993).
Presence in Cheese Coatings : Research by Scordino et al. (2018) found dehydroacetic acid in Italian cheese and cheese coatings, indicating its use as an antimicrobial substance despite being unauthorized in EU countries (Scordino et al., 2018).
Biological Activities of Derivatives : Sharma (2017) explored the biological activities of various DHA derivatives, including boron difluoride complexes of DHA, DHA-thiosemicarbazone, and its ruthenium complexes (Sharma, 2017).
Organic Synthesis : Fadda and Elattar (2016) reviewed the reactivity of DHA in organic synthesis, highlighting its use in preparing a variety of heterocyclic ring systems (Fadda & Elattar, 2016).
Ligand in Metal Complexes : Satish (2017) discussed the formation of DHA-metal complexes, important in various biological applications, with metals like Fe, Cu, Pt, Ru, and Zn (Satish, 2017).
Photoreactivity in Antiseptics : Izawa et al. (2018) studied the photoisomerization and photoepoxidation properties of dehydroacetic acid and its sodium salt, which are used as antiseptics in cosmetics (Izawa et al., 2018).
Cosmetic Safety Assessment : Liebert (1985) assessed the safety of Sodium Dehydroacetate and Dehydroacetic Acid in cosmetic formulations, finding them safe at current usage concentrations (Liebert, 1985).
properties
IUPAC Name |
3-acetyl-6-methylpyran-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHXDWITVMQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020014 | |
Record name | Dehydroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline] | |
Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydroacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4673 | |
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Boiling Point |
269.9 °C @ 760 MM HG | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
157 °C; 315 °F (OPEN CUP) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (AIR= 1) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.9 MM HG AT 100 °C | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dehydroacetic acid | |
Color/Form |
NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals | |
CAS RN |
520-45-6, 16807-48-0 | |
Record name | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroacetic acid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760135 | |
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Record name | DEHYDROACETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541 | |
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Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
109-111 °C (SUBLIMES) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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